4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)benzohydrazide
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Overview
Description
4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a fluorinated pyrazole ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a reaction between hydrazine and an α-bromo ketone under visible light catalysis.
Condensation Reaction: The final step involves the condensation of the brominated pyrazole with benzohydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-3-NITRO-1-BROMOMETHYLBENZENE: A brominated aromatic compound with similar reactivity.
5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYLTHIOSEMICARBAZIDE: A fluorinated compound with potential antiviral activity.
Uniqueness
4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is unique due to its combination of a bromine atom, a fluorinated pyrazole ring, and a benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H12BrFN4O |
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Molecular Weight |
339.16 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12BrFN4O/c1-2-19-12(15)10(8-17-19)7-16-18-13(20)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,18,20)/b16-7+ |
InChI Key |
CXEFJERPBWKNGB-FRKPEAEDSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
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